molecular formula C10H11BrO B1526269 4-Bromo-2-isopropylbenzaldehyde CAS No. 1114808-82-0

4-Bromo-2-isopropylbenzaldehyde

Cat. No. B1526269
M. Wt: 227.1 g/mol
InChI Key: DFXITAWUSFVYAL-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropylbenzaldehyde is a chemical compound with the molecular formula C10H11BrO . It is a derivative of benzaldehyde .

Scientific Research Applications

Synthesis Applications

  • 4-Bromo-2-isopropylbenzaldehyde is utilized in the synthesis of indenols and indanones through catalytic cyclic vinylpalladation of aromatic aldehydes. This process involves consecutive intermolecular carbopalladation with internal alkynes, followed by intramolecular nucleophilic vinylpalladation of the aldehyde function, resulting in indenol derivatives. Elevated temperatures further isomerize these to corresponding indanones, suggesting a mechanism for this vinylpalladation of aromatic aldehydes (Gevorgyan, Yamamoto, & Quan, 1999).

  • The chemical serves as a crucial substrate for synthesizing a diverse array of compounds with potential biological, medicinal, and material applications, particularly under palladium-catalyzed conditions. The review by Ghosh and Ray (2017) underlines the advancements in the field of bromovinyl aldehyde chemistry, focusing on methods utilizing these substrates (Ghosh & Ray, 2017).

Catalysis and Chemical Reactions

  • 4-Bromo-2-isopropylbenzaldehyde reacts with arylhydrazines under specific conditions, involving a palladium catalyst and phosphorus chelating ligands, to yield 1-aryl-1H-indazoles. This process is noted for its good yields and the potential for further chemical transformations (Cho et al., 2004).

  • The compound also plays a role in the carbonylative cyclization of primary amines under carbon monoxide pressure, leading to the formation of isoindolin-1-ones. This process is facilitated by a palladium catalyst and highlights the compound's versatility in complex organic syntheses (Cho & Ren, 2009).

Multi-Component Reactions

  • In a multi-component reaction strategy, 4-Bromo-2-isopropylbenzaldehyde is involved in synthesizing alkynyl/alkenyl-substituted pyridine derivatives. This one-pot process leverages a Pd-mediated Sonogashira/Heck coupling process and opens avenues for developing new cyanopyridine-based compound libraries and other chemical entities (Bodireddy, Reddy, & Kumar, 2014).

Safety And Hazards

The safety data sheet for 4-Bromo-2-isopropylbenzaldehyde indicates that it may cause skin and eye irritation and may be harmful if inhaled . It is recommended to avoid contact with skin and eyes, avoid breathing the compound, and to use it only in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXITAWUSFVYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-isopropylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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